2,6-Dichlorocinnamic acid

Description

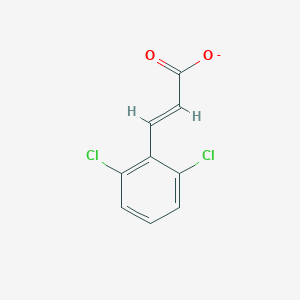

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,6-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPVGRCXMFBNAN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-89-1 | |

| Record name | 2-Propenoic acid, 3-(2,6-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5345-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dichlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dichlorocinnamic Acid for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Dichlorinated Scaffold

2,6-Dichlorocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, presents a molecule of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and drug discovery. The strategic placement of two chlorine atoms on the phenyl ring dramatically influences the molecule's electronic and steric properties, thereby bestowing upon it a unique reactivity profile and a diverse range of biological activities. This guide offers a comprehensive exploration of the chemical properties of this compound, providing researchers and drug development professionals with the technical insights necessary to harness its potential as a versatile building block in the synthesis of novel therapeutic agents. From its synthesis and spectroscopic characterization to its chemical reactivity and burgeoning applications, this document serves as a detailed resource for understanding and utilizing this intriguing compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5345-89-1 | [1] |

| Molecular Formula | C₉H₆Cl₂O₂ | [1] |

| Molecular Weight | 217.05 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 194.0 to 198.0 °C | [1] |

| Solubility | Insoluble in water; soluble in many organic solvents such as ethanol, methanol, and acetone.[2][3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source(s) |

| ¹H NMR | Spectrum available on PubChem. | [1] |

| ¹³C NMR (DMSO-d6) | δ (ppm): 167.4, 142.3, 136.6, 133.8, 130.6, 129.8, 127.8, 126.8, 121.0 | [1] |

| Infrared (IR) Spectroscopy | Key absorptions expected for O-H (broad, ~2500-3300 cm⁻¹), C=O (~1680-1700 cm⁻¹), C=C (~1620 cm⁻¹), and aromatic C-H (~3030 cm⁻¹).[4][5] | |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 216/218 (isotope pattern for 2 Cl). Top 5 Peaks: 181, 183, 125, 137, 102.[1][6] |

Synthesis of this compound: A Practical Approach

The most common and efficient method for the laboratory synthesis of this compound is the Knoevenagel condensation. This reaction involves the condensation of 2,6-dichlorobenzaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a catalytic amount of piperidine.

Experimental Protocol: Knoevenagel Condensation for this compound Synthesis

Materials:

-

2,6-Dichlorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Crushed ice

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,6-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents).

-

Add pyridine as the solvent and a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.

-

Slowly pour the reaction mixture into the ice-acid mixture with constant stirring. This will cause the product to precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine and other water-soluble impurities.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily dictated by its three key functional components: the carboxylic acid group, the α,β-unsaturated alkene, and the dichlorinated aromatic ring.

-

Carboxylic Acid Group: The carboxylic acid moiety is the most reactive site, readily undergoing reactions such as esterification and amidation. These transformations are crucial for generating a diverse library of derivatives with potentially enhanced biological activities.[7]

-

Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding esters.

-

Amidation: Activation of the carboxylic acid, typically by conversion to an acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine, produces amides.

-

-

Alkene Double Bond: The conjugated double bond can participate in addition reactions, such as hydrogenation to yield 2,6-dichlorodihydrocinnamic acid. It can also undergo [2+2] cycloaddition reactions upon photochemical activation.

-

Aromatic Ring: The dichlorinated phenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the carboxylic acid group. However, it can undergo nucleophilic aromatic substitution under harsh conditions.

Applications in Drug Development: A Focus on Cancer and Infectious Diseases

The true value of this compound for drug development professionals lies in its potential as a scaffold for the synthesis of novel therapeutic agents. Cinnamic acid and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9]

Inhibition of Monocarboxylate Transporters (MCTs) in Cancer Therapy

A particularly promising area of research is the development of cinnamic acid derivatives as inhibitors of monocarboxylate transporters (MCTs), especially MCT1 and MCT4.[4] These transporters are often overexpressed in cancer cells and are responsible for the efflux of lactate, a byproduct of the high glycolytic rate observed in many tumors (the Warburg effect). By inhibiting MCTs, the intracellular pH of cancer cells decreases, leading to apoptosis. The α-cyano-cinnamic acid scaffold has been a key template for the development of potent MCT inhibitors.[4] The dichlorination pattern of this compound can be exploited to fine-tune the inhibitory activity and pharmacokinetic properties of these potential anticancer agents.

Caption: Mechanism of MCT inhibition by this compound derivatives.

Antimicrobial and Anti-inflammatory Potential

Derivatives of cinnamic acid have also shown significant promise as antimicrobial agents against a range of bacteria and fungi.[9] The presence of chlorine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.[10] Furthermore, cinnamic acid derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in a variety of disease contexts.[11]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.[1]

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[12][13][14]

Conclusion and Future Perspectives

This compound is a valuable and versatile chemical entity with significant potential for application in drug discovery and development. Its straightforward synthesis, well-defined chemical reactivity, and the diverse biological activities of its derivatives make it an attractive starting point for the design of novel therapeutic agents. The growing understanding of its role as a scaffold for MCT inhibitors in cancer therapy highlights a particularly exciting avenue for future research. As our comprehension of the structure-activity relationships of its derivatives continues to expand, this compound is poised to remain a key building block in the ongoing quest for new and effective medicines.

References

- 1. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]

- 10. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,6-Dichlorocinnamic Acid: Structure and Synthesis

This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, an important compound with applications in chemical and pharmaceutical research.

Chemical Structure and Properties

This compound is a derivative of cinnamic acid, featuring two chlorine atoms on the phenyl ring at positions 2 and 6. Its chemical formula is C₉H₆Cl₂O₂.[1][2] The IUPAC name for the trans-isomer is (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid.[1] This substitution pattern significantly influences its chemical reactivity and physical properties.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5345-89-1 | [1][2] |

| Molecular Formula | C₉H₆Cl₂O₂ | [1][2] |

| Molecular Weight | 217.05 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 193-194 °C | [3] |

| Boiling Point (Predicted) | 355.8±27.0 °C | [3] |

| Density (Predicted) | 1.457±0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.11±0.16 | [3] |

Synthesis of this compound

The synthesis of cinnamic acid and its derivatives can be achieved through several established organic reactions. The most common methods include the Perkin reaction, Knoevenagel-Doebner condensation, and the Heck reaction.[4][5] The selection of a specific route depends on factors such as the availability of starting materials, desired yield, and reaction conditions.

The primary precursor for the synthesis of this compound is 2,6-Dichlorobenzaldehyde. This starting material can be prepared by the hydrolysis of 1,3-dichloro-2-(dichloromethyl)benzene in an acidic medium at 50-55 °C, with reported yields of up to 84%.[6]

Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a modification of the Knoevenagel condensation. It involves the reaction of an aldehyde or ketone with malonic acid in the presence of a weak base, such as pyridine or piperidine, followed by decarboxylation. This method is often preferred for its high yields and milder reaction conditions compared to the Perkin reaction.[5]

A known synthesis route for 2,6-Dichloro-trans-cinnamic acid is the condensation of 2,6-Dichlorobenzaldehyde with malonic acid.[3]

Experimental Protocol:

A detailed experimental protocol for the Knoevenagel-Doebner condensation to produce this compound is as follows:

-

Reactant Preparation: In a reaction vessel, dissolve 2,6-Dichlorobenzaldehyde and malonic acid in a suitable solvent, such as pyridine, which also acts as the base catalyst.

-

Reaction: Heat the mixture, typically under reflux, for a specified period to facilitate the condensation and subsequent decarboxylation.

-

Work-up: After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the crude this compound.

-

Purification: Collect the precipitate by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product.

Caption: Knoevenagel-Doebner synthesis of this compound.

Perkin Reaction

The Perkin reaction is an organic reaction that synthesizes α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of an alkali salt of the acid.[7][8] This reaction typically requires high temperatures.[5]

Experimental Protocol:

A general protocol for the Perkin reaction to synthesize this compound is outlined below:

-

Reactant Mixture: Combine 2,6-Dichlorobenzaldehyde, acetic anhydride, and an alkali acetate (e.g., sodium acetate or potassium acetate) in a reaction flask.[5][7]

-

Heating: Heat the mixture to a high temperature (typically 170-190 °C) under reflux for several hours.[9]

-

Hydrolysis: After cooling, add water and boil the mixture to hydrolyze the excess anhydride and the intermediate product.

-

Purification: The product, this compound, can be isolated by steam distillation to remove unreacted aldehyde, followed by acidification of the remaining solution to precipitate the acid. Further purification is achieved by recrystallization.

Caption: Perkin reaction for the synthesis of this compound.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[10] This method is known for its high functional group tolerance but requires an expensive palladium catalyst.[5] Aryl chlorides can be less reactive than bromides or iodides.[5]

Experimental Protocol:

A general protocol for the Heck reaction to synthesize this compound would involve:

-

Reactant Setup: In a reaction vessel, combine a 2,6-dihaloaryl precursor (e.g., 1-iodo-2,6-dichlorobenzene), acrylic acid, a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), and a base (e.g., triethylamine) in a suitable solvent.

-

Reaction: Heat the mixture under an inert atmosphere for the required time to facilitate the cross-coupling reaction.

-

Work-up: After completion, cool the reaction, filter to remove the catalyst, and extract the product.

-

Purification: The crude product is then purified, typically by column chromatography or recrystallization.

Caption: Generalized Heck reaction for this compound synthesis.

Comparison of Synthesis Routes

The choice of synthesis method for this compound depends on a balance of factors including yield, reaction conditions, cost, and safety.

Table 2: Comparison of Synthesis Methods for Dichlorocinnamic Acid Analogues

| Parameter | Perkin Reaction | Knoevenagel-Doebner Condensation | Heck Reaction |

| Starting Materials | 2,6-Dichlorobenzaldehyde, Acetic Anhydride, Alkali Acetate | 2,6-Dichlorobenzaldehyde, Malonic Acid, Base (e.g., Pyridine) | 2,6-Dihaloaryl precursor, Acrylic Acid, Palladium Catalyst, Base |

| Typical Yield | Moderate (e.g., ~71% for 2-chloro analogue) | High to quantitative[5] | Moderate (e.g., ~36% for a bromo-analogue)[5] |

| Reaction Conditions | High temperature (reflux)[5] | Mild to moderate heating[5] | Moderate heating[5] |

| Key Advantages | Well-established, uses relatively inexpensive starting materials.[5] | High yields, milder conditions than the Perkin reaction.[5] | High functional group tolerance.[5] |

| Key Disadvantages | High temperatures and long reaction times can lead to byproducts.[5] | Use of potentially hazardous bases like pyridine.[5] | Requires an expensive palladium catalyst; aryl chlorides can be less reactive.[5] |

Conclusion

This compound is a well-defined chemical entity with distinct properties. Its synthesis is achievable through several classic organic reactions, with the Knoevenagel-Doebner condensation often representing a favorable balance of yield and reaction mildness. The Perkin and Heck reactions offer viable alternatives, each with specific advantages and disadvantages. The selection of the optimal synthesis pathway will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available resources.

References

- 1. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2,6-Dichloro-trans-cinnamic acid | 20595-49-7 [chemicalbook.com]

- 4. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide | MDPI [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Perkin reaction - Wikipedia [en.wikipedia.org]

- 8. longdom.org [longdom.org]

- 9. studylib.net [studylib.net]

- 10. Heck Reaction [organic-chemistry.org]

Biological Activities of 2,6-Dichlorocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorocinnamic acid, a halogenated derivative of the naturally occurring phenolic compound cinnamic acid, presents a scaffold of significant interest in medicinal chemistry and drug discovery. While specific research on the 2,6-dichloro-substituted variant is limited, the broader class of cinnamic acid derivatives has demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing upon data from structurally related compounds to infer its likely mechanisms of action and therapeutic potential. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing its activity, and visualizes potential signaling pathways and experimental workflows.

Introduction

Cinnamic acid and its derivatives are a well-established class of compounds with diverse pharmacological effects. The introduction of halogen substituents, such as chlorine, onto the phenyl ring can significantly modulate the molecule's electronic properties, lipophilicity, and steric hindrance, thereby influencing its interaction with biological targets. The 2,6-dichloro substitution pattern is of particular interest for its potential to enhance potency and selectivity. This guide explores the probable biological activities of this compound based on the established profiles of related cinnamic acid derivatives.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound is predicted to exhibit the following biological effects:

-

Anticancer Activity: Cinnamic acid derivatives have been shown to induce cytotoxicity in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

-

Antimicrobial Activity: The lipophilic nature of chlorinated compounds suggests potential for activity against a range of bacterial and fungal pathogens.

-

Enzyme Inhibition: A key potential mechanism of action is the inhibition of metabolic enzymes, such as monocarboxylate transporters (MCTs) and lactate dehydrogenase (LDH), which are crucial for cancer cell metabolism.

Quantitative Data Summary

Due to a lack of specific studies on this compound, the following tables summarize quantitative data for closely related cinnamic acid derivatives to provide a comparative context for its potential potency.

Table 1: Cytotoxicity of Cinnamic Acid Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

| trans-Cinnamic acid | HT-144 (Melanoma) | 2400[1][2] |

| Cinnamic acid ester derivative | HeLa (Cervical Cancer) | 42 - 166[3] |

| Cinnamic acid amide derivative | K562 (Leukemia) | 42 - 166[3] |

| Cinnamic acid ester derivative | Fem-x (Melanoma) | 42 - 166[3] |

| Cinnamic acid amide derivative | MCF-7 (Breast Cancer) | 42 - 166[3] |

Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives

| Compound | Microorganism | MIC (mg/L) |

| Cinnamic acid-based antimicrobial (DM2) | Staphylococcus aureus | 16 - 64[4] |

| Cinnamic acid-based antimicrobial (DM8) | Enterococcus faecium | 32[4] |

| Cinnamic acid-based antimicrobial (DM8) | Enterococcus faecalis | 256[4] |

Table 3: Enzyme Inhibition by Cinnamic Acid and Related Derivatives

| Inhibitor Class | Enzyme Target | Specific Compound Example | IC50/Ki |

| Cyanocinnamic acid derivatives | Monocarboxylate Transporter 1 (MCT1) | 2-alkoxy-N,N-dialkyl cyanocinnamic acids | 8 - 48 nM (IC50)[5] |

| 5-(2,6-dichlorophenyl) derivatives | Lactate Dehydrogenase A (LDHA) | 5-(2,6-dichlorophenyl)-3-hydroxy-2-mercaptocyclohex-2-enones | Not specified |

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to investigate the biological activities of this compound.

Synthesis of this compound via Knoevenagel Condensation

This protocol describes a common method for synthesizing cinnamic acid derivatives.

Materials:

-

2,6-Dichlorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Crushed ice

Procedure:

-

A mixture of 2,6-dichlorobenzaldehyde (10 mmol), malonic acid (12 mmol), pyridine (20 mL), and a catalytic amount of piperidine (0.5 mL) is refluxed for 4-6 hours.

-

After cooling, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid (20 mL).

-

The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield this compound.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Lactate Transport Assay

This assay measures the inhibition of lactate transport into cells, a potential mechanism of action for this compound.

Materials:

-

Cells expressing Monocarboxylate Transporters (e.g., cancer cell lines)

-

Hanks' Balanced Salt Solution (HBSS)

-

[¹⁴C]-L-lactate

-

This compound

-

Phloretin (a known MCT inhibitor, as a positive control)

-

Cell lysis buffer

-

Scintillation cocktail and counter

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate and grow to confluence.

-

Pre-incubation: Wash cells with HBSS and pre-incubate with varying concentrations of this compound or vehicle control for 10-30 minutes.

-

Initiate Uptake: Add HBSS containing [¹⁴C]-L-lactate and incubate for a short period (e.g., 5-15 minutes).

-

Stop Uptake: Terminate the reaction by rapidly washing the cells with ice-cold PBS.

-

Quantification: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

-

Data Analysis: Determine the rate of lactate uptake and calculate the inhibitory potency (IC50) of this compound.

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using the DOT language, visualize the potential signaling pathways and experimental workflows associated with the biological activities of this compound.

Caption: Potential anticancer signaling pathways of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichlorocinnamic Acid

Introduction

2,6-Dichlorocinnamic acid, with the chemical formula C₉H₆Cl₂O₂, is a halogenated derivative of cinnamic acid.[1] Cinnamic acid and its derivatives are a class of organic compounds widely found in the plant kingdom and are recognized for their diverse biological activities, including antimicrobial and anticancer properties.[2][3][4] The substitution of chlorine atoms on the phenyl ring can significantly alter the physicochemical properties and biological efficacy of the parent compound. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, influencing factors such as solubility, membrane permeability, and formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆Cl₂O₂ | [1] |

| Molecular Weight | 217.05 g/mol | [1] |

| Appearance | White to Almost white powder/crystal | |

| Melting Point | 194.0 to 198.0 °C | |

| Polar Surface Area (PSA) | 37.3 Ų | [1] |

| CAS Number | 5345-89-1 | [1] |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. Below are methodologies commonly employed for the characterization of compounds like this compound.

Synthesis via Perkin Reaction

The Perkin reaction is a classical method for synthesizing cinnamic acids from aromatic aldehydes.[7]

Materials:

-

2,6-Dichlorobenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Water

-

Saturated sodium bicarbonate solution

-

Concentrated hydrochloric acid

Procedure:

-

Combine 2,6-Dichlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a reaction vessel.

-

Heat the mixture to 160-180°C for 3-5 hours.[7]

-

After cooling slightly, pour the reaction mixture into water.

-

Neutralize excess acetic anhydride by adding a saturated solution of sodium bicarbonate until the solution is basic. This converts the product to its water-soluble sodium salt.[7]

-

Remove any unreacted aldehyde, if necessary, by steam distillation.[7]

-

Cool the remaining solution and filter to remove any impurities.

-

Acidify the filtrate with concentrated hydrochloric acid, with constant stirring, until the precipitation of this compound is complete.[7]

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent like aqueous ethanol.[8]

Melting Point Determination

Apparatus:

-

Capillary melting point apparatus

-

Mortar and pestle

-

Capillary tubes (sealed at one end)

Procedure:

-

Ensure the this compound sample is completely dry.

-

Finely powder a small amount of the sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Instrumentation & Conditions:

-

HPLC System: With UV detector

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, acidified water) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min[7]

-

Detection: UV at an appropriate wavelength (e.g., 270 nm).[7]

-

Injection Volume: 10-20 µL[7]

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this, prepare a series of working standards and the sample for analysis at a known concentration.[7]

-

Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared samples and standards.[7]

-

Data Analysis: Identify the this compound peak by its retention time. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Logical and Experimental Workflows

Visualizing the process from starting materials to final characterization is essential for laboratory research. The following diagrams illustrate the synthesis and analytical workflow for this compound.

References

- 1. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 3752-25-8 CAS MSDS (2-Chlorocinnamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

2,6-Dichlorocinnamic acid molecular weight and formula

An In-depth Technical Guide on 2,6-Dichlorocinnamic Acid

This document provides core technical data on this compound, a halogenated derivative of cinnamic acid. Due to its structural features, it has applications in various research and industrial fields, including pharmaceuticals and medicinal chemistry.[1]

Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C9H6Cl2O2 | [2][3][4] |

| Molecular Weight | 217.05 g/mol | [2][3][4] |

Applications and Research Context

This compound serves as an intermediate in the synthesis of biologically active molecules.[1] Halogenated cinnamic acids have been investigated for their potential cytotoxic and apoptotic properties, making them of interest in the development of anti-cancer agents.[1] Furthermore, this molecule can act as a scaffold for designing enzyme inhibitors that target key proteins like lipoxygenases and cyclooxygenases.[1]

Note: The scope of this document is limited to the molecular weight and formula of this compound. Detailed experimental protocols and specific signaling pathways involving this compound were not available in the initial information retrieval.

References

An In-depth Technical Guide to the Solubility and Stability of 2,6-Dichlorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2,6-Dichlorocinnamic acid. The information is curated for professionals in research and development, particularly in the pharmaceutical and chemical industries, to support formulation development, analytical method development, and risk assessment.

Core Physical and Chemical Properties

This compound is a chlorinated derivative of cinnamic acid. Its fundamental properties are summarized below.

| Property | Value |

| Chemical Name | (2E)-3-(2,6-dichlorophenyl)prop-2-enoic acid |

| Synonyms | 3-(2,6-Dichlorophenyl)acrylic acid, 2,6-Dichloro-trans-cinnamic acid |

| CAS Number | 5345-89-1 |

| Molecular Formula | C₉H₆Cl₂O₂ |

| Molecular Weight | 217.05 g/mol |

| Appearance | Off-white to white powder/solid |

| Melting Point | Approximately 120°C |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key consideration in formulation development.

Aqueous Solubility

This compound exhibits very low solubility in aqueous media. This is a crucial factor for consideration in oral and parenteral formulation strategies.

| Solvent | Temperature | Solubility |

| Water | 23 °C | < 0.1 g/100 mL (< 1 mg/mL)[1] |

Organic Solvent Solubility

| Solvent | Solubility |

| Ethyl Acetate | Soluble |

| Organic Solvents (General) | Soluble[2] |

Stability Profile

Understanding the chemical stability of this compound is essential for ensuring the safety, efficacy, and shelf-life of any resulting product. Stability testing informs storage conditions, packaging requirements, and potential degradation pathways.

General and Thermal Stability

Under standard laboratory and storage conditions, this compound is considered stable.[3] However, like many organic molecules, it is susceptible to thermal decomposition at elevated temperatures, which can lead to the release of hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.

Photostability

A significant stability concern for this compound is its sensitivity to light. Exposure to ultraviolet (UV) radiation can induce chemical transformations. This necessitates careful handling and the use of light-protective packaging for any formulations containing this compound.

Two primary photodegradation pathways have been identified:

-

Photodimerization: Upon irradiation, this compound can undergo a [2+2] cycloaddition reaction to form a cyclobutane dimer, specifically identified as 2,2',6,6'-tetrachloro-β-truxinic acid.

-

Photocyclization: Another documented pathway upon UV irradiation is the photocyclization of this compound and its derivatives, leading to the formation of 5-chlorocoumarin through the elimination of HCl.[4]

The following diagram illustrates the photodimerization pathway:

Caption: Photodimerization of this compound.

pH Stability

While specific data on the pH-dependent degradation of this compound is not available, a patent related to similar phenylalanine derivatives suggests they possess high stability in both acidic and alkaline solutions.[5] However, this should be confirmed experimentally for this compound itself, as the carboxylic acid group may be susceptible to pH-dependent reactions.

Experimental Protocols

The following sections outline standardized, illustrative methodologies for determining the solubility and stability of a compound like this compound. These protocols are based on general principles of pharmaceutical analysis.

Equilibrium Solubility Determination

This protocol determines the saturation solubility of this compound in various solvents.

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol, propylene glycol) in sealed vials.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C and 37°C) and agitate for a prolonged period (e.g., up to 72 hours) to ensure equilibrium is reached.

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot of the supernatant.

-

Separation: Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove undissolved solids.

-

Analysis: Dilute the filtrate with a suitable mobile phase and quantify the concentration of this compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Determination: Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

Forced Degradation and Stability-Indicating Method Development

Forced degradation studies are conducted to identify potential degradation products and to develop a stability-indicating analytical method, typically HPLC.

Methodology:

-

Stress Conditions: Expose solutions of this compound to a variety of stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat a solid sample at 80°C for 48 hours.

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

-

HPLC Method Development: Develop a reverse-phase HPLC method capable of separating the intact this compound from all degradation products formed under the stress conditions.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance.

-

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can accurately quantify the decrease in the concentration of the active compound while simultaneously detecting the formation of degradation products.

The logical flow for developing a stability-indicating method is as follows:

Caption: Logical workflow for stability-indicating method development.

Conclusion and Recommendations

The available data indicates that this compound is a compound with low aqueous solubility and is susceptible to photodegradation. These are the primary challenges for formulation and product development.

Recommendations for Researchers and Developers:

-

Solubility Enhancement: To improve bioavailability for oral formulations, consider solubility enhancement techniques such as particle size reduction (micronization), salt formation, or the use of amorphous solid dispersions.

-

Formulation Strategy: For liquid formulations, co-solvents or lipid-based systems may be necessary. The low aqueous solubility might make it a candidate for Biopharmaceutics Classification System (BCS) Class II or IV.

-

Photoprotection: All handling, manufacturing, and packaging processes must incorporate measures to protect the compound from light to prevent degradation.

-

Further Studies: It is highly recommended to conduct comprehensive solubility studies in a wider range of pharmaceutically acceptable solvents and to perform detailed stability studies under various pH and temperature conditions to establish a full stability profile and determine degradation kinetics.

References

- 1. chemalink.net [chemalink.net]

- 2. Silo Chemical - Silicon-Based Compound, Industrial Grade 99% Purity , Odorless, Insoluble in Water, Perfect for Battery Acid Freezing Applications - Silicon-based Compound, Industrial Grade 99% Purity , Odorless, Insoluble In Water, Perfect For Battery Acid Freezing Applications at Best Price in Delhi | Sakshi Dyes And Chemicals [tradeindia.com]

- 3. canbipharm.com [canbipharm.com]

- 4. researchgate.net [researchgate.net]

- 5. US20110065918A1 - New phenylalanine derivatives - Google Patents [patents.google.com]

The Pharmacological Potential of Cinnamic Acid Derivatives: A Technical Guide for Drug Discovery and Development

Introduction

Cinnamic acid, a naturally occurring organic acid found in a variety of plants, and its derivatives have emerged as a significant and promising class of compounds in the field of pharmacology.[1][2][3][4][5] With a broad spectrum of biological activities, including antimicrobial, antioxidant, anticancer, anti-inflammatory, and neuroprotective effects, these molecules are attracting considerable attention from researchers and drug development professionals.[2][3][5][6][7][8][9] This technical guide provides an in-depth overview of the core pharmacological potentials of cinnamic acid derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to facilitate further research and development in this area.

Antimicrobial Activity

Cinnamic acid and its derivatives have demonstrated notable activity against a wide range of microorganisms, including bacteria and fungi.[1][2][10] This antimicrobial potential is particularly relevant in the face of rising antibiotic resistance.[1][10] The mechanism of action is often attributed to the disruption of cell membranes, inhibition of ATPase activity, and prevention of biofilm formation.[3][11]

Table 1: Antimicrobial Activity of Cinnamic Acid Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |

| Cinnamic acid | Staphylococcus aureus | MIC | 256 - 4096 µg/mL | [8] |

| Cinnamic acid | Bacillus subtilis | MIC | - | [12] |

| Cinnamic acid | Escherichia coli | MIC | - | [12] |

| 4-amino-cinnamic acid | Bacillus subtilis | Good antibacterial activity | - | [10] |

| 4-amino-cinnamic acid | Escherichia coli | Good antibacterial activity | - | [10] |

| 4-chloro-cinnamic acid | - | - | - | [10] |

| 4-nitro-cinnamic acid | - | - | - | [10] |

| p-Coumaric acid | Staphylococcus aureus | Significant reduction in planktonic forms | - | [8] |

| Ferulic acid | Staphylococcus aureus | Weak reduction in planktonic forms | - | [8] |

| Cinnamaldehyde | Staphylococcus aureus | MIC | 300-500 µg/mL | [8] |

Note: "-" indicates that a specific value was not provided in the source material, but the activity was noted.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A common method to quantify the antimicrobial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the cinnamic acid derivative in a suitable solvent (e.g., DMSO).

-

Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or a suitable broth for fungi.

-

Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add 100 µL of MHB to all wells.

-

Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

-

Inoculate each well with 10 µL of the standardized microbial suspension.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

-

Incubation and Reading:

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Antioxidant Activity

Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[2] They can neutralize free radicals and reactive oxygen species (ROS), which are implicated in various pathological conditions.[6] Their antioxidant activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[13][14]

Table 2: Antioxidant Activity of Cinnamic Acid Derivatives

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| Cinnamic acid | DPPH | 0.18 | [15] |

| Acetyl Cinnamic Acid Derivative | DPPH | 0.16 | [15] |

| Vitamin C (Standard) | DPPH | 0.12 | [15] |

| Ester derivative 5c | DPPH | 56.35 | [16] |

| Ester derivative 5a | DPPH | 26100 | [16] |

| Ester derivative 5b | DPPH | 47900 | [16] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.

Workflow for DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the cinnamic acid derivative in a suitable solvent (e.g., methanol). Prepare serial dilutions to obtain a range of concentrations.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the test compound solution to a defined volume of the DPPH solution.

-

Prepare a control containing the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity (RSA) is calculated using the formula: RSA (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the RSA percentage against the compound concentration.[13]

-

Anticancer Activity

Cinnamic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[5][6][17][18] Their mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[5] Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and protein kinases.[17][19][20]

Table 3: Anticancer Activity of Cinnamic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Compound 5 | A-549 (Lung cancer) | IC50 | 10.36 | [17] |

| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast cancer) | IC50 | ~3.2 | [7] |

| Compound 4ii | Multiple cell lines | Potent LOX inhibitor | - | [6] |

Note: "-" indicates that a specific value was not provided in the source material, but the activity was noted.

Signaling Pathways in Anticancer Activity

Cinnamic acid derivatives can modulate several signaling pathways crucial for cancer cell survival and proliferation. One of the key pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which is often constitutively active in cancer cells and promotes inflammation and cell survival.[7][11]

NF-κB Signaling Pathway Inhibition by Cinnamic Acid Derivatives

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the cinnamic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

-

Formazan Solubilization and Measurement:

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Anti-inflammatory Activity

Cinnamic acid and its derivatives possess significant anti-inflammatory properties.[3][7] They can modulate key inflammatory pathways, such as the NF-κB and Toll-like receptor 4 (TLR4) signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[7]

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of cinnamic acid derivatives are often mediated through the inhibition of pro-inflammatory signaling cascades.

TLR4/NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the TLR4/NF-κB signaling pathway by cinnamic acid derivatives.

Neuroprotective Effects

Emerging evidence suggests that cinnamic acid derivatives have neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[9][21][22][23][24][25][26] Their neuroprotective mechanisms include antioxidant and anti-inflammatory actions, as well as the modulation of pathways involved in neuronal survival and apoptosis.[9][24] Some derivatives have been shown to inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease.[21][25][26]

Table 4: Neuroprotective Activity of Cinnamic Acid Derivatives

| Compound/Derivative | Model/Assay | Effect | Reference |

| Compound 87 | H2O2-induced damage in HBMEC-2 cells | EC50 = 3.26 µM | [9] |

| Compound 87 | H2O2-induced damage in SH-SY5Y cells | EC50 = 2.41 µM | [9] |

| 7-geranyloxycinnamic acid | H2O2-induced damage in SH-SY5Y cells | Highest viability at 2.08 µM | [24] |

| Caffeic acid | H2O2-induced cytotoxicity in PC12 cells | Neuroprotective at 222 µM | [24] |

| Cinnamic Acid | Sandhoff disease mouse model | Improves gait, reduces motor deficits | [27] |

Experimental Protocol: Neuroprotection Assay using SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a common in vitro model for studying neuroprotective effects.

Methodology:

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in appropriate media.

-

Differentiate the cells into a more neuron-like phenotype using agents like retinoic acid.

-

-

Pre-treatment and Induction of Neurotoxicity:

-

Pre-treat the differentiated cells with various concentrations of the cinnamic acid derivative for a specified time.

-

Induce neurotoxicity using an agent such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or amyloid-beta peptides.

-

-

Assessment of Cell Viability:

-

Measure cell viability using the MTT assay or a similar method. An increase in viability in the pre-treated cells compared to the cells treated with the neurotoxin alone indicates a neuroprotective effect.

-

-

Apoptosis Assays (Optional):

-

Further investigate the mechanism of neuroprotection by performing assays for apoptosis, such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.

-

Synthesis of Cinnamic Acid Derivatives

The synthesis of cinnamic acid derivatives can be achieved through various established organic reactions. The choice of method depends on the desired substitution pattern and functional groups.

Common Synthetic Routes

-

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base (e.g., sodium acetate) to yield an α,β-unsaturated carboxylic acid.[4]

-

Knoevenagel Condensation: This method involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (e.g., malonic acid) in the presence of a basic catalyst.[6]

-

Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene (e.g., acrylic acid or its esters) in the presence of a base.

-

Enzymatic Synthesis: The use of enzymes, such as phenylalanine ammonia-lyase (PAL), offers a green and efficient alternative for the synthesis of cinnamic acid and its derivatives.[28]

General Synthetic Scheme: Knoevenagel Condensation

Caption: General scheme for the synthesis of cinnamic acid derivatives via Knoevenagel condensation.

Cinnamic acid and its derivatives represent a versatile and promising platform for the development of new therapeutic agents. Their diverse pharmacological activities, coupled with their natural origin and amenability to synthetic modification, make them attractive candidates for addressing a wide range of diseases. This technical guide has provided a comprehensive overview of their pharmacological potential, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is intended to serve as a valuable resource for researchers and drug development professionals, stimulating further investigation and innovation in this exciting field. Further research should focus on elucidating the detailed mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of promising lead compounds.

References

- 1. scholar.ui.ac.id [scholar.ui.ac.id]

- 2. eurekaselect.com [eurekaselect.com]

- 3. [PDF] Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 4. jocpr.com [jocpr.com]

- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies [mdpi.com]

- 7. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. mdpi.com [mdpi.com]

- 12. Structure and Antibacterial Activity of Cinnamic Acid Related Compounds [jstage.jst.go.jp]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. biomedres.us [biomedres.us]

- 16. DPPH Free Radical Scavenging Activity of Cinnamic Acid Derivatives | Sak-Aiem | Proceedings National & International Conference [journalgrad.ssru.ac.th]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. benthamscience.com [benthamscience.com]

- 21. mdpi.com [mdpi.com]

- 22. New neuroprotective derivatives of cinnamic acid by biotransformation - Food & Function (RSC Publishing) [pubs.rsc.org]

- 23. Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Neuroprotective Effects of 7-Geranyloxycinnamic Acid from Melicope lunu ankenda Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Cinnamic acid, a natural plant compound, exhibits neuroprotection in a mouse model of Sandhoff disease via PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

A Technical Guide to the Natural Sources, Extraction, and Biological Activities of Cinnamic Acid Derivatives

This document provides a comprehensive overview of cinnamic acid and its derivatives, focusing on their natural origins, biosynthetic pathways, and methods for extraction and analysis. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these naturally occurring compounds. Cinnamic acid and its derivatives are a class of phenolic compounds found abundantly in plants, fruits, and vegetables, where they serve as key intermediates in the biosynthesis of numerous secondary metabolites like flavonoids, lignans, and stilbenes.[1][2][3]

Modern pharmacological research has confirmed that these compounds possess a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, validating their use in traditional medicine and highlighting their potential for new drug development.[4][5][6]

Biosynthesis of Cinnamic Acid Derivatives in Plants

The formation of cinnamic acid and its derivatives in plants begins with the shikimate pathway, a core metabolic route for producing aromatic amino acids.[1] This pathway converts simple carbohydrate precursors into chorismate, a vital intermediate. From chorismate, the pathway leads to the synthesis of L-phenylalanine.

The entry point into the phenylpropanoid pathway is the deamination of L-phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[1][7] This crucial step converts L-phenylalanine into trans-cinnamic acid. Subsequent enzymatic reactions, such as hydroxylation and methylation, modify the phenyl ring of cinnamic acid to produce a diverse array of derivatives, including p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid.[3] These derivatives are precursors to a vast range of secondary metabolites.[2][7]

Principal Natural Sources

Cinnamic acid and its derivatives are widely distributed throughout the plant kingdom.[2] While present in trace amounts in many plants, higher concentrations are found in specific sources.[1][2]

-

Cinnamon: The inner bark of trees from the Cinnamomum genus, particularly Cinnamomum cassia and Cinnamomum zeylanicum, is a primary source.[1][2][8]

-

Balsams and Resins: Storax (from Liquidambar trees), Peru balsam, and Tolu balsam are traditionally rich sources of cinnamic acid.[1][2][8]

-

Shea Butter: The fat extracted from the nut of the African shea tree (Vitellaria paradoxa) contains cinnamic acid esters.[8]

-

Fruits and Vegetables: Many fruits (e.g., uvaias), vegetables, and whole grains contain various cinnamic acid derivatives.[3][8][9]

-

Other Sources: Derivatives have also been isolated from Allium species, honey, and propolis.[7][8][10]

Data Presentation: Quantitative Analysis

The concentration of cinnamic acid derivatives varies significantly depending on the plant species, part, and environmental conditions. The tables below summarize quantitative data on their occurrence and biological activity.

Table 1: Concentration of Cinnamic Acid in Cinnamomum Species

| Compound | Species | Plant Part | Concentration | Reference |

|---|---|---|---|---|

| Cinnamic Acid | Cinnamomum cassia | Bark | 1.16 - 6.13 mg/g | [1] |

| Cinnamic Acid | Cinnamomum burmanii | Bark | 0.98 - 5.45 mg/g | [1] |

| Cinnamic Acid | Cinnamomum zeylanicum| Bark | 0.52 - 2.18 mg/g |[1] |

Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives (Minimum Inhibitory Concentration - MIC)

| Derivative | Test Organism | MIC | Reference |

|---|---|---|---|

| Cinnamic Acid | Staphylococcus aureus | 0.5 mg/mL | [11] |

| Cinnamic Acid | Bacillus subtilis | 0.5 mg/mL | [11] |

| Cinnamic Acid | Bacillus cereus | 2.4 mM | [7] |

| Cinnamic Acid | Escherichia coli | 2.7 mM | [7] |

| 4-Methoxycinnamic acid | Various bacteria & fungi | 50.4 - 449 µM | [7][11] |

| Methyl Cinnamate | Bacillus subtilis | 2 mg/mL |[11] |

Experimental Protocols

The extraction and purification of cinnamic acid derivatives are critical steps for their study and application. The choice of method depends on the source material and the desired purity and yield.[8]

Extraction Methodologies

Protocol 4.1.1: Maceration This traditional method involves soaking the plant material in a solvent for an extended period.[8]

-

Preparation: Air-dry and finely powder the plant material (e.g., 1.98 kg of Viola betonicifolia).[12]

-

Extraction: Submerge the powder in a suitable solvent (e.g., methanol) at room temperature.[12]

-

Incubation: Allow the mixture to stand for 14 days with occasional agitation.[12]

-

Filtration: Filter the extract to separate the solid plant material from the liquid.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 45°C) to yield the crude extract.[8][12]

-

Partitioning (Optional): For further separation, the crude extract can be re-dissolved and partitioned with solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate).[8][12]

Protocol 4.1.2: Microwave-Assisted Extraction (MAE) This modern technique uses microwave energy to heat the solvent and plant material, accelerating extraction.[1]

-

Sample Preparation: Weigh 2.5 g of dried, powdered plant material and place it in a microwave extraction vessel.[1]

-

Solvent Addition: Add 50 mL of the extraction solvent (e.g., 59% ethanol in water).[1]

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the microwave power (e.g., 147.5 W) and extraction time (e.g., 3.4 minutes).[1]

-

Cooling and Filtration: After irradiation, allow the vessel to cool to room temperature. Filter the extract through Whatman No. 41 filter paper.[1][8]

-

Storage: Adjust the final volume to 50 mL with the extraction solvent and store at 4°C prior to analysis.[1]

Purification and Characterization

Crude extracts are complex mixtures. Purification is typically achieved using chromatographic techniques.

-

Column Chromatography: Medium-Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., RP-18) is used to isolate individual compounds.[10][13]

-

Structural Elucidation: The chemical structure of the purified compounds is determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[10][12]

Biological Activity Assays

Protocol 4.3.1: DPPH Radical Scavenging Assay (Antioxidant Activity) This assay measures the ability of a compound to scavenge the stable DPPH free radical.[11][12]

-

Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Reaction: Add various concentrations of the test compound to the DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the decrease in absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Pharmacological Significance and Signaling Pathways

Cinnamic acid derivatives exhibit a remarkable range of pharmacological effects, making them attractive candidates for drug development. Their mechanisms of action often involve the modulation of key cellular signaling pathways.[5]

Anti-inflammatory Effects

A primary mechanism for the anti-inflammatory effects of these derivatives is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a key regulator of genes involved in inflammation and the immune response. By inhibiting the phosphorylation of IκB, cinnamic acid derivatives prevent the translocation of NF-κB into the nucleus, thereby reducing the transcription of pro-inflammatory genes like TNF-α and IL-6.[4] They have also been shown to inhibit other inflammatory pathways, such as MAPK signaling.[4]

Other Biological Activities

-

Anticancer: Derivatives have shown cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer, through mechanisms like apoptosis induction and cell cycle arrest.[4][5]

-

Antimicrobial: Many cinnamic acid derivatives and their related compounds exhibit significant growth inhibition against a range of bacteria and fungi.[7] They can act by disrupting cell membranes and inhibiting biofilm formation.[4][6]

-

Antioxidant: Phenolic hydroxyl groups in many derivatives enable them to act as potent antioxidants by scavenging free radicals, which is fundamental to many of their other pharmacological effects.[5][9]

-

Antidiabetic: Some derivatives, such as ferulic acid, have been shown to improve glucose uptake and insulin sensitivity, making them effective insulin-secreting agents.[6][9]

References

- 1. benchchem.com [benchchem.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of 2,6-Dichlorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorocinnamic acid, a halogenated derivative of cinnamic acid, is a versatile organic compound with a growing number of applications in pharmaceuticals, polymer science, and agrochemicals. Its unique chemical structure, characterized by the presence of two chlorine atoms on the phenyl ring, imparts distinct physicochemical properties that underpin its biological activity and utility as a synthetic intermediate. This technical guide provides a comprehensive review of the synthesis, known applications, and biological activities of this compound, with a focus on its potential in drug development. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for the scientific community.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention for their wide range of biological activities and industrial applications. The substitution of the phenyl ring with various functional groups allows for the fine-tuning of their chemical and biological properties. This compound, with its two electron-withdrawing chlorine atoms at the ortho and ortho' positions, presents a unique electronic and steric profile that influences its reactivity and interactions with biological targets. This guide will delve into the current state of knowledge regarding this specific isomer, providing a technical overview for researchers and professionals in related fields.

Synthesis of this compound

The synthesis of this compound is primarily achieved through well-established condensation reactions, namely the Perkin and Knoevenagel condensations, starting from 2,6-dichlorobenzaldehyde.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid.[1]

A general protocol for the synthesis of cinnamic acids via the Perkin reaction is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,6-dichlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate.[2]

-

Heating: Heat the reaction mixture in an oil bath at a specified temperature for several hours.[2]

-

Work-up: After cooling, the reaction mixture is poured into water.[3] The unreacted aldehyde is removed, often by steam distillation.[3] The aqueous solution is then treated with a sodium carbonate solution to convert the cinnamic acid to its soluble sodium salt.[3]

-

Purification: The solution may be decolorized with activated charcoal and then filtered.[2] Acidification of the filtrate with a strong acid, such as hydrochloric acid, precipitates the crude this compound.[2]

-

Recrystallization: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.[3]

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[4] For the synthesis of cinnamic acids, malonic acid is a common active methylene compound.[5]

A general protocol for the synthesis of cinnamic acids via the Knoevenagel condensation is as follows:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2,6-dichlorobenzaldehyde and malonic acid in a suitable solvent, such as pyridine, which also acts as the catalyst. A small amount of a co-catalyst like piperidine may also be added.[6]

-

Heating: The reaction mixture is heated under reflux for a specified period.[5]

-

Work-up: After cooling, the reaction mixture is poured into a mixture of crushed ice and a strong acid (e.g., hydrochloric acid) to precipitate the product.

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent, such as ethanol.

Applications of this compound

The applications of this compound are diverse, spanning from its use as a key intermediate in the synthesis of bioactive molecules to its incorporation into advanced materials.

Pharmaceutical and Medicinal Chemistry

This compound serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. Cinnamic acid derivatives, in general, have shown a wide range of pharmacological activities, including anticancer, and enzyme-inhibitory properties.[7]

Table 1: Anticancer Activity of Related Cinnamic Acid Derivatives

| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Amide | N-methyl-2-chlorocinnamamide | A-549 (Lung) | 11.38 | [9] |

Note: This table provides data for a related compound to illustrate the potential anticancer activity of this class of molecules. Further studies are required to determine the specific activity of this compound.

Cinnamic acid derivatives have been investigated as inhibitors of various enzymes. For instance, 2-chlorocinnamic acid has been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin synthesis.[8]

Table 2: Enzyme Inhibitory Activity of a Related Cinnamic Acid Derivative

| Compound | Enzyme | Source | Enzyme Activity | IC50 Value | Reference |

| 2-Chlorocinnamic acid | Mushroom Tyrosinase | Mushroom | Diphenolase | 0.765 mM | [8] |

Note: This table provides data for a closely related compound. The enzyme inhibitory potential of this compound needs to be experimentally determined.